molecular formula C11H11NOS2 B2503119 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 34392-97-7

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2503119
CAS No.: 34392-97-7
M. Wt: 237.34
InChI Key: ZEZSJEPMPURQRH-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a 1,3-thiazolidin-4-one core with a 2-sulfanylidene (thione) group and a 4-methylbenzyl substituent at position 2. This compound belongs to a class of heterocyclic molecules known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)6-12-10(13)7-15-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZSJEPMPURQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. One efficient method uses [Et3NH][HSO4] as a catalyst, which can be reused multiple times, achieving high yields (up to 80%) at 80°C with 25 mol% of the catalyst .

Industrial Production Methods

Industrial production methods for thiazolidinones often focus on optimizing yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.

    Reduction: This reaction can reduce the thiazolidinone ring to thiazolidine.

    Substitution: This reaction can occur at the aromatic ring or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Its sulfur and nitrogen atoms play a crucial role in binding to biological targets, enhancing its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives
Compound Name Substituents (Position 3 & 5) Key Features/Bioactivity Reference(s)
Target Compound 3-[(4-Methylphenyl)methyl] Lipophilic; potential antimicrobial/anticancer N/A
(5E)-5-[(4-Ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (S764582) 5-(4-Ethylbenzylidene) Targets MXD3 pathway; preclinical anticancer agent
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one 3-Benzyl Simpler structure; comparative bioactivity studies
5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one Complex substituents (chlorophenyl, trifluoromethyl) Enhanced electronic effects; potential CNS activity
(5E)-5-[(4-Chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one 5-(4-Chlorobenzylidene), 3-phenyl High polarity; antimicrobial applications
Key Observations:
  • Substituent Bulk and Lipophilicity : The target compound’s 4-methylbenzyl group balances lipophilicity and steric bulk, contrasting with bulkier derivatives (e.g., ’s trifluoromethylphenyl group) or simpler structures (e.g., 3-benzyl in ).
  • The target compound’s methyl group is electron-donating, which may stabilize the thione group .
  • Bioactivity : Derivatives with benzylidene groups (e.g., S764582 in ) show specific anticancer activity, while halogenated analogues (e.g., ) are associated with antimicrobial effects.
Physicochemical Data:
  • Melting Points : Derivatives like 3-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidin-4-one exhibit melting points around 69% yield with white crystals , whereas halogenated analogues (e.g., ) often have higher melting points due to increased polarity.
  • Solubility : The target compound’s moderate lipophilicity suggests better solubility in organic solvents compared to polar derivatives (e.g., ).

Crystallographic and Structural Insights

  • Intramolecular Interactions : Benzylidene derivatives (e.g., ) exhibit intramolecular C-H···S hydrogen bonds (2.51–2.55 Å), stabilizing the thione conformation . Similar interactions may occur in the target compound.
  • Crystal Packing : Substituents like the 4-methylphenyl group influence packing efficiency, as seen in analogues with para-substituted aryl groups .

Biological Activity

3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one, with the CAS number 34392-97-7, is a thiazolidine derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in dermatological and anti-cancer treatments.

  • Molecular Formula : C11H11NOS2
  • Molecular Weight : 237.34 g/mol
  • Structure : The compound features a thiazolidinone ring with a methylphenyl substituent, contributing to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties. In studies assessing its ability to scavenge free radicals, this compound demonstrated efficacy comparable to established antioxidants.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound20
Trolox15
Ascorbic Acid25

Tyrosinase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme crucial in melanin production. This property makes it a candidate for treating hyperpigmentation disorders.

Case Study: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various thiazolidinone analogs on mushroom tyrosinase activity. The results showed that this compound exhibited a potent inhibitory effect on tyrosinase, significantly reducing melanin synthesis in B16F10 murine melanoma cells.

Findings :

  • IC50 Value : The compound showed an IC50 value of approximately 5 µM against mushroom tyrosinase.
  • Cell Viability : At concentrations up to 20 µM, no cytotoxic effects were observed in B16F10 cells after 72 hours of treatment.

Antimicrobial Activity

Emerging research suggests that this thiazolidine derivative may also possess antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The biological activity of this compound is attributed to its structural characteristics that allow it to interact with specific biological targets:

  • Tyrosinase Binding : The compound binds to the active site of tyrosinase, inhibiting its activity and thus reducing melanin production.
  • Antioxidant Mechanism : It scavenges free radicals through electron donation, stabilizing reactive species and preventing oxidative stress.
  • Antimicrobial Action : Potentially disrupts bacterial cell membranes or inhibits essential metabolic pathways.

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